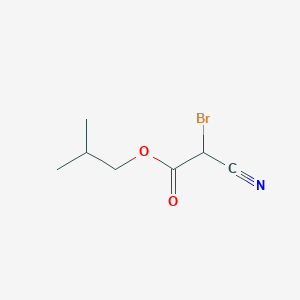

2-Methylpropyl 2-bromo-2-cyanoacetate

Description

Contextual Significance within Halogenated Cyanoacetate (B8463686) Derivatives

Halogenated cyanoacetate derivatives are a class of compounds recognized for their utility as building blocks in the synthesis of more complex molecules. The introduction of a halogen atom, such as bromine, significantly influences the electronic properties of the molecule, enhancing its electrophilicity and making the alpha-carbon susceptible to nucleophilic attack. This characteristic is fundamental to their role in carbon-carbon bond formation.

The presence of the cyano group further activates the molecule, contributing to the acidity of the alpha-proton and facilitating a range of chemical transformations. Compounds within this class are known to participate in reactions such as the Knoevenagel condensation, which is a widely used method for forming carbon-carbon double bonds. scielo.brscielo.br The versatility of halogenated cyanoacetates allows for the synthesis of diverse structures, including polyfunctionalized olefins that can serve as precursors to more complex molecular architectures. scielo.br

The general importance of halogenated compounds in medicinal and agricultural chemistry underscores the potential of derivatives like 2-Methylpropyl 2-bromo-2-cyanoacetate. wisdomlib.org Halogenation can enhance the biological activity of molecules by improving properties such as lipophilicity and metabolic stability. wisdomlib.org

Table 1: Key Functional Groups and Their Influence

| Functional Group | Influence on Reactivity |

| Bromo Group | Increases electrophilicity of the alpha-carbon |

| Cyano Group | Activates the alpha-carbon and stabilizes carbanions |

| Ester Group | Provides a site for further modification or hydrolysis |

Academic Research Trajectories and Synthetic Relevance of the Compound

Academic research involving halogenated cyanoacetate derivatives often focuses on their application in the synthesis of novel organic compounds with potential biological activity. The synthetic relevance of this compound lies in its potential as a versatile intermediate. Its structure suggests utility in reactions where the introduction of a cyanoacetic ester moiety is desired, with the bromine atom serving as a leaving group in nucleophilic substitution reactions.

Research in this area often explores the development of new synthetic methodologies. For instance, the use of related compounds in the synthesis of halogenated pyrazolines has demonstrated increased antifungal and antibacterial activity. wisdomlib.org This points to a research trajectory where this compound could be employed in the synthesis of novel heterocyclic compounds with potential pharmaceutical applications.

Furthermore, the chemistry of related α-halocyanoacetamides has been explored, with methods developed for their synthesis through direct bromination of cyanoacetamides. google.com These studies provide a foundation for understanding the reactivity and potential synthetic routes for this compound. The exploration of reaction conditions, such as solvent and temperature, is crucial for optimizing the yield and selectivity of reactions involving this compound. pnrjournal.com

The development of novel copolymers using halogen ring-substituted ethyl 2-cyano-3-phenyl-2-propenoates, synthesized via Knoevenagel condensation, highlights another area of synthetic relevance. chemrxiv.org This suggests that this compound could be a valuable monomer or precursor in polymer chemistry.

Table 2: Potential Research Applications

| Research Area | Potential Application of this compound |

| Medicinal Chemistry | Synthesis of novel bioactive heterocyclic compounds |

| Materials Science | Precursor for the synthesis of functionalized polymers |

| Synthetic Methodology | Development of new carbon-carbon bond-forming reactions |

Structure

3D Structure

Properties

CAS No. |

131534-55-9 |

|---|---|

Molecular Formula |

C7H10BrNO2 |

Molecular Weight |

220.06 g/mol |

IUPAC Name |

2-methylpropyl 2-bromo-2-cyanoacetate |

InChI |

InChI=1S/C7H10BrNO2/c1-5(2)4-11-7(10)6(8)3-9/h5-6H,4H2,1-2H3 |

InChI Key |

BLKQTRDCVAMXMR-UHFFFAOYSA-N |

SMILES |

CC(C)COC(=O)C(C#N)Br |

Canonical SMILES |

CC(C)COC(=O)C(C#N)Br |

Synonyms |

Acetic acid, bromocyano-, 2-methylpropyl ester (9CI) |

Origin of Product |

United States |

Synthetic Methodologies for 2 Methylpropyl 2 Bromo 2 Cyanoacetate

Esterification Pathways for the 2-Methylpropyl Moiety

The introduction of the 2-methylpropyl (isobutyl) group can be achieved either by direct esterification of the corresponding carboxylic acid or through transesterification of a different alkyl ester.

Direct Esterification Approaches

Direct esterification, a cornerstone of organic synthesis, presents a viable route to 2-Methylpropyl 2-bromo-2-cyanoacetate. This method typically involves the reaction of 2-bromo-2-cyanoacetic acid with isobutanol in the presence of an acid catalyst. The most common of these is the Fischer-Speier esterification, which is an equilibrium process. masterorganicchemistry.comlibretexts.org To drive the reaction towards the product side, it is common practice to use an excess of the alcohol or to remove the water formed during the reaction, for instance, by azeotropic distillation.

The general reaction is as follows:

Br-CH(CN)-COOH + (CH₃)₂CHCH₂OH ⇌ Br-CH(CN)-COOCH₂CH((CH₃)₂) + H₂O

Various acid catalysts can be employed for this transformation, with sulfuric acid and p-toluenesulfonic acid being common choices. masterorganicchemistry.com The choice of catalyst and reaction conditions, such as temperature and reaction time, would need to be optimized to maximize the yield and minimize potential side reactions.

| Carboxylic Acid | Alcohol | Catalyst | Typical Conditions | Product |

|---|---|---|---|---|

| 2-bromo-2-cyanoacetic acid | Isobutanol | H₂SO₄ or p-TsOH | Reflux with water removal | This compound |

Transesterification Strategies

An alternative to direct esterification is transesterification, which involves the conversion of one ester to another. In this context, a readily available alkyl 2-bromo-2-cyanoacetate, such as the ethyl or methyl ester, could be reacted with isobutanol. This reaction can be catalyzed by either an acid or a base. The equilibrium is typically shifted by using a large excess of isobutanol or by removing the lower-boiling alcohol byproduct (e.g., ethanol (B145695) or methanol) by distillation.

Acid-catalyzed transesterification proceeds through a mechanism similar to Fischer esterification, involving protonation of the carbonyl group followed by nucleophilic attack by the alcohol. researchgate.net Base-catalyzed transesterification, on the other hand, involves the nucleophilic attack of an alkoxide (in this case, isobutoxide) on the ester carbonyl.

| Starting Ester | Alcohol | Catalyst | Typical Conditions | Product |

|---|---|---|---|---|

| Ethyl 2-bromo-2-cyanoacetate | Isobutanol | Acid (e.g., H₂SO₄) or Base (e.g., NaOCH₂CH(CH₃)₂) | Reflux with removal of ethanol | This compound |

| Methyl 2-bromo-2-cyanoacetate | Isobutanol | Acid (e.g., p-TsOH) or Base (e.g., NaOCH₂CH(CH₃)₂) | Reflux with removal of methanol | This compound |

Bromination Reactions for α-Halogenation of Cyanoacetates

A crucial step in the synthesis is the introduction of the bromine atom at the carbon alpha to both the cyano and the ester carbonyl groups. This is typically achieved through the bromination of a precursor, isobutyl cyanoacetate (B8463686).

Electrophilic Bromination at the α-Carbon

The hydrogen at the α-position of isobutyl cyanoacetate is acidic due to the electron-withdrawing effects of the adjacent cyano and carbonyl groups. This allows for the formation of an enolate intermediate in the presence of a base, which can then react with an electrophilic bromine source. Alternatively, under acidic conditions, the enol form can be generated, which is also nucleophilic. wvu.edu

Common electrophilic brominating agents include molecular bromine (Br₂) and N-bromosuccinimide (NBS). acsgcipr.orgmasterorganicchemistry.com The use of NBS is often preferred as it is a solid and can be easier to handle than liquid bromine. masterorganicchemistry.com The reaction can be catalyzed by acids or bases. For instance, the α-monobromination of dicarbonyl compounds, which are structurally similar to cyanoacetates, has been effectively carried out using NBS in the presence of a catalytic amount of p-toluenesulfonic acid. asianpubs.org

A plausible reaction scheme is the treatment of isobutyl cyanoacetate with NBS and an acid catalyst in a suitable solvent like dichloromethane.

| Substrate | Brominating Agent | Catalyst/Conditions | Solvent | Product |

|---|---|---|---|---|

| Isobutyl cyanoacetate | N-Bromosuccinimide (NBS) | p-TsOH (catalytic) | CH₂Cl₂ | This compound |

| Isobutyl cyanoacetate | Bromine (Br₂) | Acetic Acid | Acetic Acid | This compound |

Radical-Mediated Bromination

Radical-mediated bromination offers another potential avenue for the synthesis of this compound. This type of reaction typically involves the use of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, in conjunction with a bromine source like NBS. youtube.comyoutube.com These reactions are often initiated by heat or light. youtube.com

While radical bromination is highly effective for allylic and benzylic positions due to the stability of the resulting radicals, its application to the α-position of a cyanoacetate is less common. masterorganicchemistry.comyoutube.com The stability of the radical intermediate at the α-position of the cyanoacetate would be a key factor in determining the feasibility and efficiency of this method. The reaction would proceed via a radical chain mechanism, involving initiation, propagation, and termination steps. libretexts.org

| Substrate | Brominating Agent | Initiator | Conditions | Product |

|---|---|---|---|---|

| Isobutyl cyanoacetate | N-Bromosuccinimide (NBS) | AIBN or Benzoyl Peroxide | Heat or UV light | This compound |

Convergent Synthetic Routes to the Compound

A hypothetical convergent route could involve the esterification of cyanoacetic acid with isobutanol, followed by the direct addition of a brominating agent to the reaction mixture to achieve the α-bromination in a single process. The feasibility of such a route would depend on the compatibility of the reagents and reaction conditions for both the esterification and bromination steps.

Optimization of Reaction Conditions for Compound Synthesis

The synthesis of this compound would likely proceed via the bromination of its precursor, 2-Methylpropyl cyanoacetate. chemicalbook.com The optimization of this transformation is critical for a successful and economical process.

Catalytic Systems in this compound Synthesis

The introduction of the bromine atom at the alpha-position to both the cyano and ester groups requires careful selection of a catalytic system to ensure high selectivity and yield. While direct bromination with elemental bromine can be effective, various catalysts can enhance the reaction rate and minimize side products.

Lewis acids are a prominent class of catalysts that can be employed in halogenation reactions. google.com For the synthesis of a related compound, methyl α-bromo-2-chlorophenylacetate, Lewis acids such as magnesium perchlorate, titanium tetrachloride, or zinc chloride have been utilized to catalyze the esterification step. google.com It is plausible that these catalysts could also facilitate the bromination of 2-Methylpropyl cyanoacetate by activating the substrate.

In other related bromination processes, such as the synthesis of 2-bromo-2-cyanoacetamide, the reaction has been successfully carried out without a traditional halogenation catalyst. google.com However, for industrial-scale production, catalysts are often essential for achieving desired reaction times and efficiencies. Another approach seen in the synthesis of tert-butyl bromide involves the use of concentrated sulfuric acid as a catalyst in conjunction with hydrobromic acid. google.com

The choice of catalyst will significantly impact the reaction conditions, such as temperature and reaction time. Below is a table summarizing potential catalytic systems based on analogous reactions.

Table 1: Potential Catalytic Systems for the Synthesis of this compound

| Catalyst Type | Specific Examples | Potential Role in Synthesis |

| Lewis Acids | Magnesium Perchlorate, Titanium Tetrachloride, Zinc Chloride | Activation of the cyanoacetate for bromination. google.com |

| Brønsted Acids | Concentrated Sulfuric Acid | Catalysis of bromination using a bromide source. google.com |

| No Catalyst | Direct Bromination | Simplifies the process but may require harsher conditions. google.com |

Solvent Effects and Reaction Medium Selection

The selection of an appropriate solvent is critical for the synthesis of this compound as it can influence reaction rates, yields, and the ease of product isolation. The solvent's polarity, boiling point, and its ability to dissolve reactants and intermediates are key factors.

In the synthesis of the analogous 2-bromo-2-cyanoacetamide, a variety of solvents have been explored, including benzene, lower alkylated benzenes, and halogenated lower aliphatic hydrocarbons like carbon tetrachloride. google.com The use of a solvent in which the starting material is suspended and the product is largely insoluble can facilitate product separation by simple filtration. google.com For instance, in a larger scale preparation of 2-bromo-2-cyanoacetamide, carbon tetrachloride was used as the solvent with the reaction carried out at reflux temperature. google.com

For the synthesis of other bromo-esters, such as 2-methyl-propyl bromoacetate, tetrahydrofuran (B95107) (THF) has been employed as the reaction solvent. prepchem.com The choice of solvent will also depend on the brominating agent used. For example, when using N-bromosuccinimide (NBS), a common brominating agent, non-polar solvents like carbon tetrachloride are often preferred.

The following table outlines potential solvents and their effects on the reaction.

Table 2: Solvent Selection for the Synthesis of this compound

| Solvent | Class | Boiling Point (°C) | Potential Effects on Reaction |

| Carbon Tetrachloride | Halogenated Hydrocarbon | 76.7 | Can be used at reflux for bromination; product may precipitate. google.com |

| Benzene | Aromatic Hydrocarbon | 80.1 | A potential reaction medium, though less favored due to toxicity. google.com |

| Toluene | Aromatic Hydrocarbon | 110.6 | Higher boiling point allows for higher reaction temperatures. google.com |

| Tetrahydrofuran (THF) | Ether | 66 | A polar aprotic solvent suitable for many organic reactions. prepchem.com |

| Acetic Acid | Carboxylic Acid | 118 | Can act as both a solvent and a catalyst in some brominations. |

Process Scale-Up and Efficiency Studies for the Compound

Transitioning the synthesis of this compound from a laboratory scale to an industrial process requires careful consideration of efficiency, safety, and cost-effectiveness. Key aspects of process scale-up include reaction kinetics, heat management, and purification methods.

One example of a scaled-up preparation can be seen in the synthesis of 2-bromo-2-cyanoacetamide, where a slurry of 336 g of the starting material in 2400 ml of carbon tetrachloride was used. google.com The brominating agent was added dropwise over several hours at reflux temperature, indicating that heat management is a critical factor in larger batches. google.com

For continuous and potentially more efficient production, microchannel reactors offer a modern alternative to traditional batch processing. google.com In the synthesis of tert-butyl bromide, a microchannel reactor allowed for a reaction time of only tens of seconds to several minutes, with high conversion and selectivity. google.com This technology offers enhanced heat and mass transfer, leading to better process control and safety, which would be advantageous for the potentially exothermic bromination reaction.

Efficiency studies would involve optimizing parameters such as reactant concentrations, reaction temperature, and residence time (in a continuous process) to maximize the yield and purity of this compound while minimizing waste and energy consumption.

Table 3: Comparison of Scale-Up Methodologies

| Methodology | Description | Advantages | Potential Challenges |

| Batch Processing | Reactants are loaded into a vessel and the reaction proceeds, followed by product isolation. google.com | Well-established; suitable for various production scales. | Heat management can be difficult in large batches; potential for runaway reactions. google.com |

| Continuous Flow (Microchannel Reactor) | Reactants are continuously fed into a reactor where they mix and react. google.com | Excellent process control; enhanced safety; high throughput. google.com | Higher initial investment; potential for channel clogging. |

Mechanistic Investigations of Reactions Involving 2 Methylpropyl 2 Bromo 2 Cyanoacetate

Nucleophilic Substitution Reactivity of the Brominated Carbon

The carbon atom bearing the bromine in 2-Methylpropyl 2-bromo-2-cyanoacetate is highly electrophilic, making it susceptible to attack by nucleophiles. The specific pathway of this substitution, whether it be SN1 or SN2, is a critical aspect of its reactivity profile.

Elucidation of SN1 and SN2 Reaction Pathways

The structure of this compound, being a tertiary alkyl halide, strongly influences the preferred nucleophilic substitution mechanism. Tertiary substrates generally favor the SN1 pathway due to the steric hindrance around the electrophilic carbon, which impedes the backside attack required for an SN2 reaction. youtube.comyoutube.com The reaction of 2-bromo-2-methylpropane (B165281), a structurally similar tertiary halide, with a neutral nucleophile like water proceeds over a million times faster than the corresponding reaction of methyl bromide, highlighting the propensity of tertiary substrates to undergo SN1 reactions. libretexts.org

The SN1 mechanism involves a two-step process. libretexts.orgyoutube.com The initial, rate-determining step is the spontaneous dissociation of the leaving group (bromide ion) to form a tertiary carbocation intermediate. libretexts.orgyoutube.com This carbocation is stabilized by the inductive effect of the three alkyl groups. The second step is the rapid attack of a nucleophile on the carbocation. youtube.com For instance, in a reaction with ethanol (B145695), the ethanol molecule would act as the nucleophile, attacking the carbocation to form a protonated ether, which is then deprotonated to yield the final product. chegg.com

Conversely, the SN2 mechanism, a one-step concerted process where the nucleophile attacks as the leaving group departs, is generally disfavored for tertiary substrates like this compound. youtube.commasterorganicchemistry.com The significant steric bulk around the tertiary carbon prevents the nucleophile from approaching the carbon atom from the backside, which is a requirement for the SN2 mechanism. masterorganicchemistry.com While strong nucleophiles typically favor SN2 reactions, the steric hindrance of a tertiary substrate is a more dominant factor. youtube.comyoutube.com

It's important to note that the distinction between SN1 and SN2 is not always absolute, and some reactions may proceed through a mechanistic continuum. masterorganicchemistry.com However, for a tertiary halide like this compound, the SN1 pathway is the significantly more probable route for nucleophilic substitution. youtube.comyoutube.com

Stereochemical Outcomes and Factors Influencing Selectivity

In reactions proceeding through an SN1 mechanism, if the electrophilic carbon is a stereocenter, the reaction typically leads to a mixture of stereoisomers. youtube.com This is because the carbocation intermediate is planar, and the nucleophile can attack from either face with roughly equal probability. However, in the case of this compound, the brominated carbon is not a stereocenter, so this particular aspect of stereochemistry is not applicable.

The selectivity of the reaction, meaning the preference for substitution over other competing reactions like elimination, is influenced by several factors. These include the nature of the nucleophile, the solvent, and the temperature. Weakly basic nucleophiles and polar protic solvents tend to favor SN1 reactions. youtube.com For example, the reaction of 2-bromo-2-methylpropane with propanoic acid, a weak nucleophile, is expected to proceed via an SN1 mechanism. stackexchange.com

Elimination Reactions and Olefin Formation from the Compound

In addition to substitution, this compound can undergo elimination reactions to form alkenes. This typically occurs in the presence of a base, which removes a proton from a carbon atom adjacent to the one bearing the leaving group. libretexts.org

The most likely elimination mechanism for a tertiary substrate like this compound is the E2 mechanism, especially with a strong, non-bulky base. The E2 mechanism is a concerted, one-step process where the base removes a proton, the C-H bond breaks, a new π-bond forms, and the leaving group departs simultaneously. libretexts.org

Alternatively, the E1 mechanism can also occur, particularly under conditions that favor the formation of a carbocation, such as in the presence of a weak base and a polar protic solvent. libretexts.org The E1 mechanism is a two-step process that shares the same carbocation intermediate as the SN1 reaction. stackexchange.com In the second step of an E1 reaction, a base removes a proton from an adjacent carbon to form the alkene. libretexts.org

The regioselectivity of the elimination reaction is governed by Zaitsev's rule, which states that the more substituted (and therefore more stable) alkene is the major product. libretexts.orgmasterorganicchemistry.com In the case of this compound, elimination would lead to the formation of 2-methylpropyl 2-cyano-2-propenoate. The presence of the electron-withdrawing cyano and ester groups can influence the acidity of the adjacent protons and potentially affect the regiochemical outcome.

Radical Chemistry and Rearrangement Processes

The presence of the cyano and ester groups on the same carbon as the bromine atom also opens up pathways for radical chemistry. Homolytic cleavage of the carbon-bromine bond can generate an α-cyano ester radical, a reactive intermediate that can participate in a variety of transformations.

Generation and Reactivity of α-Cyano Ester Radicals

α-Cyano ester radicals can be generated from precursors like this compound through various methods, including the use of radical initiators like AIBN (2,2'-azobis(2-methylpropionitrile)) or through photoredox catalysis. mdpi.comacs.org These radicals are stabilized by the adjacent cyano and ester groups through resonance.

The reactivity of these radicals is diverse. They can undergo intermolecular additions to alkenes and alkynes, a process known as a Giese-type addition. mdpi.com For example, an α-(acyloxy)alkyl radical can add to acrylonitrile. mdpi.com They can also participate in atom transfer radical addition (ATRA) reactions.

Intramolecular Cyclizations and Skeletal Rearrangements

A particularly interesting aspect of the chemistry of α-cyano ester radicals is their ability to undergo intramolecular cyclizations. nih.govorgsyn.org If the ester portion of the molecule contains an appropriately positioned double or triple bond, the radical can add to this unsaturated system, leading to the formation of a new ring. orgsyn.org The regioselectivity of these cyclizations (i.e., the size of the ring formed) is governed by Baldwin's rules. For instance, 5-exo-trig cyclizations are generally favored. mdpi.com

Carbanion Chemistry of the Active Methylene (B1212753) Group in the Compound

The carbon atom bearing the bromine, cyano, and ester functionalities is a highly activated methine proton. The presence of two strong electron-withdrawing groups, the nitrile (-CN) and the ester (-COOR), significantly increases the acidity of the alpha-proton. wikipedia.orglibretexts.org This facilitates the formation of a carbanion under basic conditions. wikipedia.orgsiue.edu The resulting carbanion is stabilized by resonance, where the negative charge is delocalized onto the oxygen atom of the carbonyl group and the nitrogen atom of the cyano group. libretexts.org

The stability of this carbanion makes this compound a potent nucleophile in a variety of carbon-carbon bond-forming reactions. siue.eduyoutube.com The nature of the base used for deprotonation can range from mild amines to stronger alkoxides, depending on the specific reaction conditions and the electrophile involved. wikipedia.orgsigmaaldrich.com The bromine atom at the alpha-position also influences the carbanion's stability and reactivity through its inductive effect. siue.edu

Knoevenagel Condensation Mechanisms with the Compound

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, typically an aldehyde or a ketone, followed by a dehydration reaction to yield an α,β-unsaturated product. wikipedia.orgpurechemistry.org Given the acidic nature of its methine proton, this compound is an excellent candidate for Knoevenagel-type reactions.

The mechanism commences with the deprotonation of the α-carbon by a base, generating the stabilized carbanion. purechemistry.org This carbanion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of an aldehyde or ketone. sigmaaldrich.comorganic-chemistry.org This addition step forms an alkoxide intermediate. Subsequent protonation of the alkoxide yields a β-hydroxy adduct. Under the reaction conditions, this intermediate readily undergoes dehydration (elimination of a water molecule) to afford the final α,β-unsaturated product, a substituted alkene. wikipedia.orgsigmaaldrich.com The driving force for the elimination is the formation of a conjugated system.

The general mechanism can be summarized as follows:

Deprotonation: Formation of the carbanion at the α-position.

Nucleophilic Addition: Attack of the carbanion on the carbonyl carbon.

Protonation: Formation of the β-hydroxy intermediate.

Dehydration: Elimination of water to form the C=C double bond.

The reaction is typically catalyzed by a weak base, such as an amine (e.g., piperidine) or an ammonium (B1175870) salt. wikipedia.org

Table 1: Expected Products of Knoevenagel Condensation with Various Aldehydes

| Aldehyde | Expected Product |

| Benzaldehyde | 2-Methylpropyl 2-bromo-2-cyano-3-phenylpropenoate |

| 4-Nitrobenzaldehyde | 2-Methylpropyl 2-bromo-2-cyano-3-(4-nitrophenyl)propenoate |

| 2-Furaldehyde | 2-Methylpropyl 2-bromo-2-cyano-3-(furan-2-yl)propenoate |

This table presents hypothetical products based on the general mechanism of the Knoevenagel condensation.

Michael Addition Pathways

The carbanion generated from this compound can also participate in Michael additions. The Michael reaction involves the 1,4-conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound (a Michael acceptor). masterorganicchemistry.comwikipedia.org

The mechanism begins with the base-catalyzed formation of the carbanion from this compound. This nucleophilic carbanion then adds to the β-carbon of an α,β-unsaturated system, such as an enone or an enal. masterorganicchemistry.comwikipedia.org This addition results in the formation of a new carbon-carbon bond and generates an enolate intermediate. This enolate is then protonated to yield the final 1,4-adduct. masterorganicchemistry.com

The key steps in the Michael addition pathway are:

Carbanion Formation: Deprotonation of the α-carbon of the cyanoacetate (B8463686).

Conjugate Addition: Nucleophilic attack of the carbanion on the β-carbon of the Michael acceptor.

Protonation: Tautomerization of the resulting enolate to the final product.

Table 2: Potential Products of Michael Addition with Various Acceptors

| Michael Acceptor | Expected Product |

| Methyl vinyl ketone | 2-Methylpropyl 2-bromo-2-cyano-5-oxohexanoate |

| Acrylonitrile | 2-Methylpropyl 2-bromo-2,4-dicyanobutanoate |

| Diethyl maleate | Diethyl 2-(1-bromo-1-cyano-3-methoxy-3-oxopropyl)succinate |

This table illustrates hypothetical products based on the general mechanism of the Michael addition.

Chemo- and Regioselectivity in Transformations of this compound

The presence of multiple reactive sites in this compound—the ester carbonyl, the nitrile, and the C-Br bond—raises questions of chemo- and regioselectivity in its reactions.

Chemoselectivity refers to the preferential reaction of one functional group over others. In reactions involving the carbanion, the primary reactive pathway is typically the nucleophilic attack of the carbanion, as it is the most potent nucleophilic site generated under basic conditions. The ester and nitrile groups are generally less electrophilic than aldehydes or Michael acceptors, thus minimizing self-condensation or reaction at these sites.

However, the bromine atom introduces another dimension to the compound's reactivity. Under certain conditions, particularly with strong nucleophiles or in the presence of radical initiators, the C-Br bond could undergo substitution or radical reactions. enamine.net For instance, reaction with a soft nucleophile might lead to substitution of the bromine atom. The choice of reaction conditions (base, solvent, temperature) is therefore crucial in directing the reaction towards the desired pathway, either carbanion-based chemistry or reaction at the C-Br bond.

Regioselectivity concerns the specific site of bond formation in a reaction. In the context of Michael additions, the carbanion will selectively attack the β-carbon of the α,β-unsaturated system, a preference dictated by the principles of conjugate addition. wikipedia.orglibretexts.org

In reactions where both the carbanion can be formed and the bromine can act as a leaving group, the outcome will depend on the nature of the other reactant. A strong base is likely to favor deprotonation and subsequent carbanion chemistry. Conversely, a good nucleophile that is a weak base might favor substitution at the carbon bearing the bromine. The steric hindrance provided by the isobutyl group of the ester could also play a role in directing the approach of reactants.

Advanced Synthetic Utility and Transformational Chemistry of 2 Methylpropyl 2 Bromo 2 Cyanoacetate

Application as a Building Block for Complex Heterocyclic Architectures

The strategic placement of multiple reactive sites within 2-Methylpropyl 2-bromo-2-cyanoacetate makes it an exemplary substrate for the synthesis of diverse heterocyclic compounds. The active methylene (B1212753) group, flanked by the cyano and ester moieties, along with the labile bromine atom, provides multiple avenues for cyclization reactions.

Synthesis of Pyrimidine-based Derivatives

The pyrimidine (B1678525) nucleus is a cornerstone of many biologically active compounds. The synthesis of pyrimidine derivatives often relies on the condensation of a three-carbon component with an amidine or a related species. mdpi.com While specific literature detailing the use of this compound in pyrimidine synthesis is nascent, its structural similarity to other cyanoacetate (B8463686) esters suggests its high potential in established synthetic routes.

For instance, in a manner analogous to the classical Pinner synthesis, this compound can be envisioned to react with amidines. mdpi.com The reaction would likely proceed through the initial formation of an intermediate by reaction at the cyano and ester groups, followed by cyclization to form the pyrimidine ring. The presence of the bromine atom on the resulting scaffold offers a valuable handle for further functionalization, such as through cross-coupling reactions, allowing for the generation of diverse libraries of substituted pyrimidines. nih.gov

General synthetic strategies for pyrimidines that could potentially be adapted for this compound include:

Reaction with Urea (B33335) or Thiourea (B124793): Condensation with urea or thiourea in the presence of a base is a common method for constructing pyrimidine-2,4-diones or their thio-analogs. The active methylene group of the cyanoacetate would be key in this transformation.

Reaction with Guanidine (B92328): The use of guanidine in condensation reactions can lead to the formation of 2-aminopyrimidine (B69317) derivatives.

The table below illustrates potential pyrimidine scaffolds derivable from this building block.

| Starting Materials | Potential Pyrimidine Product Type | Key Reaction Type |

| This compound, Amidine | Substituted Bromopyrimidine | Pinner Synthesis Variant |

| This compound, Urea | Bromo-pyrimidinone | Condensation/Cyclization |

| This compound, Thiourea | Bromo-mercaptopyrimidine | Condensation/Cyclization |

| This compound, Guanidine | Bromo-aminopyrimidine | Condensation/Cyclization |

This table represents theoretical synthetic pathways based on the known reactivity of cyanoacetate esters.

Construction of Quinoline (B57606) and Pyridine (B92270) Scaffolds

The synthesis of quinoline and pyridine rings, core structures in numerous pharmaceuticals and functional materials, can also be approached using this compound. Established methods like the Combes quinoline synthesis and the Hantzsch pyridine synthesis often utilize β-dicarbonyl compounds or their equivalents.

Through a Knoevenagel condensation reaction, this compound can react with an aldehyde or ketone to form a highly reactive α,β-unsaturated system. This intermediate, possessing the bromo, cyano, and ester functionalities, can then participate in cyclization reactions to form densely functionalized pyridines or quinolines. For example, reaction of the Knoevenagel adduct with an enamine or a β-enamino ester could lead to the formation of a dihydropyridine (B1217469) ring, which can be subsequently oxidized to the corresponding pyridine.

Integration into Multicomponent Reaction Strategies for Diverse Heterocycles

Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules in a single, atom-economical step. nih.govdiva-portal.org The high degree of functionality in this compound makes it an ideal candidate for the design of novel MCRs. researchgate.net

This reagent can act as a four-component synthon in MCRs, with potential reaction sites at the active methylene protons, the cyano group, the ester carbonyl, and the carbon-bromine bond. For example, it could be integrated into MCRs for the synthesis of highly substituted pyrans, dihydropyridines, and other heterocyclic systems. rsc.orgnih.gov A hypothetical MCR could involve the initial Knoevenagel condensation with an aldehyde, followed by a Michael addition of a nucleophile, and subsequent intramolecular cyclization involving the bromo or cyano group. The versatility of this building block opens up possibilities for generating large libraries of diverse heterocyclic compounds for drug discovery and material science applications. nih.gov

Precursor for Diverse Organic Intermediates

Beyond its direct use in heterocycle synthesis, this compound serves as a valuable precursor for a variety of organic intermediates through the selective transformation of its functional groups.

The reactive nature of the α-bromo-α-cyano ester moiety allows for a range of chemical manipulations:

Nucleophilic Substitution: The bromine atom can be readily displaced by a wide range of nucleophiles, such as azides, amines, thiols, and carbanions, to introduce new functionalities.

Hydrolysis: The cyano group can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid or an amide, respectively. The ester group can also be hydrolyzed to a carboxylic acid.

Reduction: The nitrile group can be reduced to a primary amine, providing a key functional group for further derivatization.

Decarboxylation: Under certain conditions, the ester group can be removed through hydrolysis and decarboxylation.

Radical Reactions: The carbon-bromine bond can undergo radical reactions, enabling carbon-carbon bond formation.

The table below summarizes some of the potential intermediates that can be synthesized from this compound.

| Transformation Reaction | Resulting Functional Group(s) | Potential Intermediate Class |

| Nucleophilic Substitution (e.g., with NaN₃) | Azide, Cyano, Ester | α-Azido-α-cyano Esters |

| Hydrolysis of Cyano Group (acidic) | Carboxylic Acid, Bromo, Ester | α-Bromo-malonic Acid Monoester |

| Hydrolysis of Ester Group | Carboxylic Acid, Bromo, Cyano | 2-Bromo-2-cyanoacetic Acid |

| Reduction of Cyano Group | Primary Amine, Bromo, Ester | β-Amino-α-bromo Esters |

| Bromination | Dibromo, Cyano, Ester | α,α-Dibromo-α-cyano Esters nih.gov |

This table illustrates the synthetic potential of the title compound based on standard organic transformations.

Role in Polymer Chemistry and Monomer Design

The presence of the α-bromo ester functionality makes this compound a highly effective initiator for Atom Transfer Radical Polymerization (ATRP). cmu.edunih.gov ATRP is a controlled radical polymerization technique that allows for the synthesis of polymers with well-defined molecular weights, low polydispersity, and complex architectures such as block and star polymers. tcichemicals.comchemrestech.com

In an ATRP process, the carbon-bromine bond is reversibly cleaved by a transition metal catalyst (typically a copper complex) to generate a radical species that initiates the polymerization of a monomer. The controlled nature of this process stems from the rapid deactivation of the growing polymer chain by the oxidized catalyst, which reforms the dormant halide-terminated polymer chain.

This compound can be used to initiate the polymerization of a wide variety of monomers, including styrenes, acrylates, and methacrylates. The resulting polymers will possess a 2-methylpropyl 2-cyanoacetate terminal group, which can be further modified if desired. This makes the compound a valuable tool for the design of novel polymeric materials with tailored properties for applications in nanotechnology, biomaterials, and electronics.

Exploration of Stereoselective Transformations

The carbon atom bearing the bromo and cyano groups in this compound is a stereocenter. This introduces the possibility of developing stereoselective transformations to synthesize enantiomerically enriched products. While this area of its chemistry is still developing, several potential avenues for stereoselective reactions can be explored:

Enzymatic Resolution: Lipases or other enzymes could be used to selectively hydrolyze one enantiomer of the racemic ester, allowing for the separation of the two enantiomers.

Asymmetric Catalysis: The use of chiral catalysts could enable stereoselective nucleophilic substitution of the bromine atom or stereoselective additions across the cyano or ester carbonyl groups after suitable modification.

Chiral Auxiliary-based Methods: The isobutyl group of the ester could potentially be replaced with a chiral auxiliary to direct stereoselective reactions at the chiral center.

The development of stereoselective methods for the transformation of this compound would significantly enhance its utility as a building block for the synthesis of complex, chiral molecules, which are of paramount importance in the pharmaceutical industry.

Computational and Theoretical Studies of 2 Methylpropyl 2 Bromo 2 Cyanoacetate

Quantum Chemical Characterization of Molecular Structure and Electronic Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 2-Methylpropyl 2-bromo-2-cyanoacetate, such studies would provide invaluable data on its geometry, stability, and electronic nature.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting chemical reactivity. numberanalytics.comfiveable.me The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy and localization of these orbitals determine how a molecule will interact with other reagents.

For this compound, an FMO analysis would likely reveal the HOMO to be localized on the non-bonding electrons of the oxygen and bromine atoms, while the LUMO would be expected to be an antibonding orbital associated with the C-Br bond and the cyano group. The energy gap between the HOMO and LUMO would provide a quantitative measure of the molecule's kinetic stability and chemical reactivity.

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound

| Parameter | Expected Value (Arbitrary Units) | Significance |

| HOMO Energy | -X | Indicates the electron-donating ability. |

| LUMO Energy | +Y | Indicates the electron-accepting ability. |

| HOMO-LUMO Gap | X + Y | Relates to chemical reactivity and stability. |

Note: This table is illustrative and based on general principles of organic chemistry. Specific values would need to be determined through quantum chemical calculations.

Electrostatic Potential Surfaces and Charge Distribution

An electrostatic potential (ESP) surface map visually represents the charge distribution within a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, an ESP map would be expected to show negative potential (red/yellow) around the oxygen atoms of the ester group and the nitrogen of the cyano group, indicating their nucleophilic character. A positive potential (blue) would likely be concentrated around the α-carbon and the hydrogen atoms of the isobutyl group, signifying their electrophilic nature. The bromine atom would present a region of interest, with both electrophilic (at the σ-hole) and nucleophilic (lone pair) characteristics.

Computational Elucidation of Reaction Pathways and Mechanisms

Computational chemistry provides a powerful lens through which to study the intricate details of chemical reactions, offering insights that are often difficult or impossible to obtain experimentally.

Transition State Identification and Analysis

Any chemical reaction proceeds through a high-energy transition state that connects reactants and products. Identifying the geometry and energy of this transition state is crucial for understanding the reaction mechanism. For reactions involving this compound, such as nucleophilic substitution at the α-carbon, computational methods could be used to locate the transition state structure. Analysis of this structure would reveal the extent of bond breaking and bond formation at the peak of the energy barrier.

Prediction of Reaction Energetics and Kinetic Parameters

Table 2: Hypothetical Reaction Energetics for the Nucleophilic Substitution of this compound

| Parameter | Hypothetical Value (kcal/mol) | Significance |

| Activation Energy (Ea) | Z | Determines the reaction rate. |

| Enthalpy of Reaction (ΔH) | -W | Indicates if the reaction is exothermic or endothermic. |

| Gibbs Free Energy of Reaction (ΔG) | -V | Determines the spontaneity of the reaction. |

Note: These values are for illustrative purposes and would need to be calculated for specific reactions.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional shape of a molecule can significantly influence its reactivity. The isobutyl group of this compound can adopt various conformations, and understanding the relative energies of these conformers is important.

Conformational analysis would identify the most stable (lowest energy) three-dimensional arrangement of the molecule. Molecular dynamics (MD) simulations could then be employed to study the dynamic behavior of the molecule over time, providing insights into its flexibility and the accessibility of different reactive sites. MD simulations would be particularly useful for understanding how the molecule behaves in different solvent environments, which can have a profound impact on reaction outcomes.

Quantitative Structure-Reactivity Relationship (QSRR) Modeling

Quantitative Structure-Reactivity Relationship (QSRR) studies are computational methodologies aimed at establishing a mathematical correlation between the chemical structure of a series of compounds and their reactivity in a particular chemical transformation. scienceforecastoa.com These models are invaluable for predicting the reactivity of new compounds and for gaining insights into the molecular properties that govern a reaction's outcome. scienceforecastoa.comtubitak.gov.tr While specific QSRR models exclusively developed for this compound are not extensively documented in publicly available literature, the principles of QSRR can be applied to understand and predict its reactivity.

A typical QSRR study involves calculating a set of molecular descriptors for a series of related compounds and then using statistical methods, such as multiple linear regression or machine learning algorithms, to build a model that links these descriptors to experimentally determined reactivity data (e.g., reaction rates or yields). uliege.benih.gov

For this compound and its analogs, a QSRR model could be developed to predict their reactivity in various organic reactions, such as nucleophilic substitution at the alpha-carbon. The key steps would involve:

Dataset Selection: A series of structurally related alkyl 2-bromo-2-cyanoacetates would be synthesized, including variations in the alkyl ester group.

Reactivity Measurement: The reaction rate or yield of a specific reaction (e.g., with a common nucleophile) would be experimentally determined for each compound under standardized conditions.

Descriptor Calculation: A wide range of molecular descriptors would be calculated for each compound using computational chemistry software. These descriptors quantify various aspects of the molecular structure.

Model Development and Validation: Statistical methods would be employed to identify the descriptors that have the most significant correlation with reactivity and to build a predictive model. uliege.be

The molecular descriptors relevant to the reactivity of this compound would likely fall into several categories:

Electronic Descriptors: These describe the distribution of electrons in the molecule. Examples include the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), partial atomic charges on the atoms near the reactive center, and the dipole moment. nih.gov For instance, a lower LUMO energy would suggest a higher susceptibility to nucleophilic attack.

Steric Descriptors: These quantify the three-dimensional shape and size of the molecule. Examples include molecular volume, surface area, and specific steric parameters like Taft's steric parameter (Es). The size of the 2-methylpropyl group would influence the accessibility of the electrophilic carbon.

Topological Descriptors: These are numerical representations of the molecular structure, such as connectivity indices, that describe the branching and shape of the carbon skeleton.

A hypothetical QSRR data table for a series of alkyl 2-bromo-2-cyanoacetates might look like the following:

| Compound | Alkyl Group | Experimental Reactivity (log k) | LUMO Energy (eV) | Steric Parameter (Es) |

| 1 | Methyl | -2.5 | -1.85 | 0.00 |

| 2 | Ethyl | -2.8 | -1.88 | -0.07 |

| 3 | Propyl | -2.9 | -1.89 | -0.36 |

| 4 | 2-Methylpropyl | -3.2 | -1.91 | -0.93 |

| 5 | tert-Butyl | -4.0 | -1.95 | -1.54 |

This table is for illustrative purposes only. The values are not from actual experimental or computational results.

By analyzing such a dataset, a QSRR equation could be derived, for example:

log k = c₀ + c₁ (LUMO Energy) + c₂ (Steric Parameter)

This equation would allow for the prediction of the reactivity of other alkyl 2-bromo-2-cyanoacetates without the need for experimental measurement. Such models are powerful tools in physical organic chemistry for understanding reaction mechanisms and in synthetic chemistry for optimizing reaction conditions and selecting substrates.

Analytical Methodologies for Characterization and Reaction Monitoring of 2 Methylpropyl 2 Bromo 2 Cyanoacetate

Spectroscopic Characterization Techniques

Spectroscopy is fundamental to elucidating the molecular structure of 2-Methylpropyl 2-bromo-2-cyanoacetate by probing the interactions of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, the expected signals would correspond to the isobutyl group and the alpha-proton. Protons on carbons adjacent to the ester's oxygen are shifted downfield, typically appearing in the 3.7-4.1 ppm range. orgchemboulder.com The methine proton of the isobutyl group would appear as a multiplet, while the methyl protons would be a doublet. The single proton on the carbon bearing the bromine and cyano groups is also expected to be in a distinct chemical shift region.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule. The carbonyl carbon of the ester group is expected to have a characteristic chemical shift in the downfield region of the spectrum. The carbon of the nitrile group typically absorbs in the 115–120 ppm range. libretexts.org The carbons of the isobutyl group and the alpha-carbon will also have distinct and predictable chemical shifts.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Carbonyl (C=O) | - | 160-170 |

| Nitrile (C≡N) | - | 115-120 |

| α-Carbon (CHBrCN) | 4.5-5.0 | 40-50 |

| Methylene (B1212753) (OCH₂) | 3.8-4.2 (d) | 70-75 |

| Methine (CH(CH₃)₂) | 1.8-2.2 (m) | 25-30 |

| Methyl (CH₃) | 0.9-1.1 (d) | 18-20 |

d = doublet, m = multiplet

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy probes the functional groups present in a molecule through their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show strong absorption bands characteristic of its functional groups. A strong, sharp peak for the nitrile (C≡N) triple bond stretch is anticipated around 2250 cm⁻¹. libretexts.orgquimicaorganica.org The carbonyl (C=O) stretch of the aliphatic ester will present as a very strong absorption in the range of 1735-1750 cm⁻¹. orgchemboulder.comorgchemboulder.com Additionally, C-O stretching bands will be visible in the 1000-1300 cm⁻¹ region. orgchemboulder.comorgchemboulder.com

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. The nitrile stretch is also readily observable in the Raman spectrum. This technique can be particularly useful for monitoring reactions in aqueous media.

Table 2: Expected Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Expected Intensity |

| Nitrile (C≡N) | Stretch | 2240-2260 | Medium, Sharp |

| Carbonyl (C=O) | Stretch | 1735-1750 | Strong |

| C-O (Ester) | Stretch | 1000-1300 | Strong |

| C-H (Alkyl) | Stretch | 2870-2960 | Medium-Strong |

| C-Br | Stretch | 500-600 | Medium-Weak |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. Due to the presence of bromine, with its two common isotopes ⁷⁹Br and ⁸¹Br in a roughly 1:1 ratio, the molecular ion and any bromine-containing fragments will appear as a pair of peaks (M+ and M+2) with nearly equal intensity. docbrown.infoyoutube.com

The fragmentation of this compound would likely proceed through several pathways. chemguide.co.ukwikipedia.org A common fragmentation for esters is the loss of the alkoxy group. libretexts.org Cleavage of the C-Br bond is also a probable fragmentation pathway. The isobutyl group can also fragment, leading to characteristic ions.

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

| m/z Value | Possible Fragment Ion | Notes |

| 235/237 | [M]⁺ | Molecular ion peak, showing the isotopic pattern of bromine. |

| 156 | [M - Br]⁺ | Loss of a bromine radical. |

| 179/181 | [M - C₄H₉]⁺ | Loss of the isobutyl radical. |

| 57 | [C₄H₉]⁺ | Isobutyl cation, often a prominent peak for isobutyl-containing compounds. |

Chromatographic Techniques for Purity Assessment and Mixture Separation

Chromatographic methods are essential for separating this compound from reaction mixtures and for assessing its purity.

Gas Chromatography (GC): Given the likely volatility of the compound, GC is a suitable technique for purity analysis. When coupled with a mass spectrometer (GC-MS), it allows for the separation and identification of the target compound and any impurities.

High-Performance Liquid Chromatography (HPLC): HPLC is another powerful tool for purity determination and preparative separation. A reversed-phase column with a suitable mobile phase, such as a mixture of acetonitrile and water, would likely be effective for the analysis of this moderately polar compound.

X-ray Crystallography for Solid-State Structural Determination

Should this compound be a crystalline solid at a suitable temperature, single-crystal X-ray crystallography could be employed for the unambiguous determination of its three-dimensional molecular structure. This technique would provide precise bond lengths, bond angles, and conformational details of the molecule in the solid state. It would definitively confirm the connectivity of the atoms and the stereochemistry at the chiral center.

In-situ Reaction Monitoring Techniques

Monitoring the synthesis of this compound in real-time is crucial for optimizing reaction conditions and understanding the reaction kinetics. In-situ monitoring techniques allow for the tracking of reactants, intermediates, and products without the need for sampling.

In-situ NMR Spectroscopy: By using a flow-NMR setup or an NMR tube fitted for reactions, the progress of the bromination of the precursor, 2-Methylpropyl 2-cyanoacetate, could be followed. The appearance of signals corresponding to the product and the disappearance of reactant signals would provide a detailed kinetic profile of the reaction. This has been successfully applied to monitor photobromination reactions. acs.org

In-situ IR/Raman Spectroscopy: Fiber-optic probes can be inserted directly into the reaction vessel to collect IR or Raman spectra at regular intervals. The characteristic vibrational bands of the nitrile and carbonyl groups of both the reactant and the product can be monitored to track the reaction progress. This approach is valuable for studying reactions under various conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.